molecular formula C2H6FO2Si B14267581 CID 78061436

CID 78061436

Cat. No.: B14267581
M. Wt: 109.15 g/mol
InChI Key: DFZKOWNNDMSSAW-UHFFFAOYSA-N
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Description

Fluoro(dimethoxy)silane is a fluorinated organosilicon compound characterized by the presence of both fluorine and methoxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. Its molecular structure allows for a range of chemical reactions, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoro(dimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of a fluorinated silane precursor with methanol under controlled conditions. For instance, a fluorinated silane such as trifluoropropyltrimethoxysilane can be reacted with methanol to produce fluoro(dimethoxy)silane. The reaction typically requires a catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the silane.

Industrial Production Methods: In industrial settings, the production of fluoro(dimethoxy)silane often involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Fluoro(dimethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, fluoro(dimethoxy)silane can hydrolyze to form silanols and methanol.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: Fluoro(dimethoxy)silane can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Catalyzed by acids or bases, often under controlled temperature and humidity.

    Substitution: Requires specific reagents depending on the desired substitution, such as alcohols or amines.

Major Products Formed:

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Fluoro(dimethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are valuable in the production of specialty polymers and coatings.

    Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties, useful in bioassays and diagnostic devices.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as fluorosilicone resins and elastomers, which have applications in aerospace, electronics, and automotive industries.

Mechanism of Action

The mechanism by which fluoro(dimethoxy)silane exerts its effects is primarily through its ability to form strong bonds with various substrates. The silicon atom in fluoro(dimethoxy)silane can form covalent bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a coupling agent in many reactions. The presence of fluorine enhances the compound’s stability and resistance to degradation, making it suitable for use in harsh environments.

Comparison with Similar Compounds

Fluoro(dimethoxy)silane can be compared with other similar compounds such as:

    Trifluoropropyltrimethoxysilane: Similar in structure but with three methoxy groups instead of two.

    Fluoromethyltrimethoxysilane: Contains a fluoromethyl group instead of a fluoro group.

    Dimethoxydimethylsilane: Lacks the fluorine atom, resulting in different chemical properties.

Uniqueness: Fluoro(dimethoxy)silane’s unique combination of fluorine and methoxy groups provides it with distinct properties such as enhanced stability, hydrophobicity, and reactivity, making it a valuable compound in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of fluoro(dimethoxy)silane, researchers and industry professionals can better utilize this compound in their work, leading to advancements in technology and science.

Properties

Molecular Formula

C2H6FO2Si

Molecular Weight

109.15 g/mol

InChI

InChI=1S/C2H6FO2Si/c1-4-6(3)5-2/h1-2H3

InChI Key

DFZKOWNNDMSSAW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](OC)F

Origin of Product

United States

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